2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications.
- Its structure consists of a phthalazinone core (a bicyclic system) linked to an indole moiety via an acetamide group.
- The presence of methoxy and fluoro substituents adds to its uniqueness.
Preparation Methods
- One synthetic route involves the halocyclization of allyl-quinoline-3-carboxylic acid amides . For instance, upon the addition of molecular bromine in glacial acetic acid, the compound is formed .
- Industrial production methods may vary, but this reaction provides a starting point.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products could include derivatives with altered functional groups or ring systems.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Developing synthetic methodologies or applications in materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
- Similar compounds include other phthalazinones, indole derivatives, and heterocyclic structures.
- Highlighting its uniqueness would involve discussing specific features (e.g., substituents, fused rings).
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C22H21FN4O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H21FN4O4/c1-30-18-6-4-15-12-25-27(22(29)20(15)21(18)31-2)13-19(28)24-8-10-26-9-7-14-3-5-16(23)11-17(14)26/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,24,28) |
InChI Key |
XTBYPIUQLTVSCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F)OC |
Origin of Product |
United States |
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